2-Chloro-N-pyrimidin-5-yl-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-pyrimidin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-1-6(11)10-5-2-8-4-9-3-5/h2-4H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQTLWTKVARJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate
- Structure: Pyrimidine ring with amino (-NH₂) and hydroxyl (-OH) groups at positions 2, 4, and 6; acetamide at position 5.
- Key Differences : Lacks the chloro substituent on the acetamide.
- Implications: The hydroxyl and amino groups improve solubility via hydrogen bonding, contrasting with the hydrophobic chloro group in the target compound . Demonstrated biological activities (antifungal, antibacterial) highlight the role of pyrimidine-acetamide scaffolds .
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
- Structure : Pyridine ring substituted with hydroxyl (-OH) at position 2 and chloroacetamide at position 3.
- Key Differences : Pyridine (6-membered ring with one nitrogen) vs. pyrimidine (6-membered ring with two nitrogens).
- Implications: Pyridine’s single nitrogen alters electronic distribution, reducing hydrogen-bonding capacity compared to pyrimidine’s dual nitrogens .
N-(5-methylpyridin-2-yl)acetamide
- Structure : Pyridine ring with methyl (-CH₃) at position 5 and acetamide at position 2.
- Key Differences: No chloro substituent; methyl group introduces steric bulk.
- Lack of electrophilic chlorine limits reactivity, suggesting different mechanisms of action (e.g., non-covalent binding).
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide
- Structure: Pyridine ring with amino (-NH₂), cyano (-CN), methylsulfanyl (-S-CH₃), and chloroacetamide groups.
- Key Differences : Multi-functional pyridine vs. simpler pyrimidine backbone.
- Chloroacetamide’s reactivity may synergize with other substituents for targeted inhibition, as seen in medicinal chemistry applications .
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide
- Structure: Thienopyrimidinone fused ring system with isobutyl and dioxo groups; acetamide linked to a chlorofluorophenyl group.
- Key Differences: Complex polycyclic structure vs. monocyclic pyrimidine.
- Implications: The thienopyrimidinone core may enhance planar stacking interactions with biological targets, while the chlorofluorophenyl group adds steric and electronic complexity . Contrasts with the simpler pyrimidine-acetamide scaffold, highlighting trade-offs between specificity and synthetic accessibility.
Comparative Data Table
Key Findings and Implications
- Chloro Substituent: The chlorine atom in this compound enhances electrophilicity, making it a candidate for covalent drug design. This contrasts with non-chlorinated analogs, which rely on non-covalent interactions .
- Structural Complexity : Compounds with fused or multi-substituted rings (e.g., ) offer enhanced specificity but may face synthetic challenges compared to simpler scaffolds .
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-N-pyrimidin-5-yl-acetamide, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and chloroacetamide precursors. Key steps include:
- Using bases like NaOH or K₂CO₃ to deprotonate the pyrimidine amine, facilitating substitution at the 5-position .
- Optimizing reaction temperatures (80–100°C) and solvents (e.g., DMF or DCM) to enhance reactivity and yield .
- Purification via recrystallization or column chromatography to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns on the pyrimidine ring .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
- X-ray crystallography (e.g., using SHELX software) resolves crystal packing and hydrogen-bonding interactions, critical for structural validation .
Q. How do structural modifications (e.g., methyl or chloro substituents) on the pyrimidine ring influence the compound’s physicochemical properties?
- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Methyl groups at the 4-position improve solubility in non-polar solvents, as observed in analogs like N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide .
Advanced Research Questions
Q. How can solvent systems and catalysts be optimized to enhance regioselectivity in derivatization reactions of this compound?
- Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .
- Pd-based catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups while minimizing byproducts .
- Temperature gradients (e.g., reflux vs. room temperature) can shift product distributions in multi-step syntheses .
Q. What crystallographic refinement protocols in SHELX are most suitable for analyzing high-resolution data or twinned crystals of this compound derivatives?
- For high-resolution data , SHELXL’s least-squares refinement with anisotropic displacement parameters improves accuracy in bond-length/angle determinations .
- For twinned crystals , the TWIN/BASF commands in SHELXL correct for overlapping reflections, enabling structure solution despite twin-law complications .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for pyrimidine-based acetamide compounds?
- Conduct longitudinal panel studies (e.g., three-wave designs) to assess temporal effects on activity, as demonstrated in pharmacological research .
- Perform mechanistic studies (e.g., enzyme inhibition assays or receptor-binding experiments) to identify off-target interactions or metabolic instability .
- Compare results with structurally analogous compounds (e.g., pyridine vs. pyrimidine derivatives) to isolate ring-specific effects .
Q. How can structure-activity relationships (SARs) be systematically elucidated for antimicrobial applications of this compound derivatives?
- Systematic substitution : Introduce varied substituents (e.g., -CF₃, -CN) at the 2- and 4-positions to evaluate steric/electronic impacts on microbial target binding .
- In silico docking : Use molecular modeling to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) and prioritize synthetic targets .
- Dose-response assays : Quantify minimum inhibitory concentrations (MICs) against Gram-positive/-negative strains to establish potency thresholds .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., consistent anti-inflammatory activity in pyrimidine derivatives ).
- Control standardization : Ensure consistent assay conditions (e.g., cell lines, solvent concentrations) to minimize variability .
- Effort-exhaustion modeling : Apply frameworks like CATS theory to distinguish short-term adaptive responses from long-term detrimental effects .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., stoichiometry, heating duration) to enable cross-lab validation .
- Crystallographic reporting : Deposit raw data in repositories (e.g., CCDC) and include refinement statistics (R-factors, data-to-parameter ratios) in publications .
- Biological assay rigor : Use blinded evaluations and replicate experiments to mitigate bias in activity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
